(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the enamide: The final step involves the coupling of the furan derivative with the amide precursor under conditions that favor the formation of the double bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Enamides are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Research may focus on evaluating its efficacy and safety in preclinical and clinical studies.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyano and phenyl groups could play a role in binding to these targets, while the furan ring may contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide: can be compared with other enamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the cyano group, dichlorophenyl ring, and furan ring in a single molecule provides a unique set of chemical properties and reactivity patterns that can be exploited in various applications.
Properties
IUPAC Name |
(E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c24-20-8-6-16(11-21(20)25)27-23(28)15(13-26)10-17-7-9-22(29-17)19-12-18(19)14-4-2-1-3-5-14/h1-11,18-19H,12H2,(H,27,28)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEDWEAXZSVYNK-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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